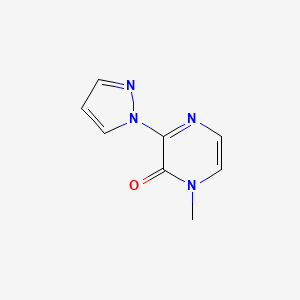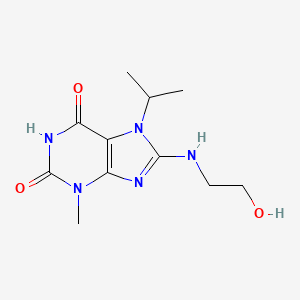
1-Methyl-3-pyrazol-1-ylpyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-pyrazol-1-ylpyrazin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a heterocyclic compound that contains two pyrazine rings and a methyl group attached to one of the nitrogen atoms.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one is not fully understood. However, it is believed to exert its inhibitory activity by binding to the active site of enzymes and preventing their catalytic activity. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
1-Methyl-3-pyrazol-1-ylpyrazin-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has also been shown to inhibit the activity of xanthine oxidase, which is involved in the production of uric acid. This suggests that 1-Methyl-3-pyrazol-1-ylpyrazin-2-one may have potential applications in the treatment of gout.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3-pyrazol-1-ylpyrazin-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one is also relatively inexpensive compared to other compounds with similar properties. However, 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has some limitations for use in lab experiments. It is insoluble in water and has low solubility in organic solvents. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Methyl-3-pyrazol-1-ylpyrazin-2-one. One area of research is the development of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential anticancer properties of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one. It has been shown to exhibit cytotoxic activity against several cancer cell lines, and further studies are needed to determine its potential as a cancer treatment. Additionally, the mechanism of action of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one needs to be further elucidated to fully understand its inhibitory activity against enzymes.
Méthodes De Synthèse
1-Methyl-3-pyrazol-1-ylpyrazin-2-one can be synthesized through a multi-step process starting from 2,3-dichloropyrazine. The first step involves the reaction of 2,3-dichloropyrazine with sodium methoxide to form 2-methoxypyrazine. This is then reacted with hydrazine hydrate to form 2-hydrazinopyrazine. The final step involves the reaction of 2-hydrazinopyrazine with methyl isocyanate to form 1-Methyl-3-pyrazol-1-ylpyrazin-2-one.
Applications De Recherche Scientifique
1-Methyl-3-pyrazol-1-ylpyrazin-2-one has been studied for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes, including xanthine oxidase, tyrosinase, and monoamine oxidase. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has also been studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
IUPAC Name |
1-methyl-3-pyrazol-1-ylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-11-6-4-9-7(8(11)13)12-5-2-3-10-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAKLZUNZKPAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1H-pyrazol-1-yl)-1,2-dihydropyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)






![1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2764081.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2764082.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2764085.png)
![4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol](/img/structure/B2764087.png)

![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2764089.png)